molecular formula C9H10BrN3O3S2 B7051834 3-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide

3-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B7051834
M. Wt: 352.2 g/mol
InChI Key: IRYPWZCOYJDLLP-UHFFFAOYSA-N
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Description

3-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a sulfonamide group The compound also contains an oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with the thiophene ring, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfonamide group can be introduced by reacting the brominated thiophene with a sulfonamide precursor in the presence of a base.

The oxadiazole ring is usually synthesized separately through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. The final step involves coupling the oxadiazole ring with the thiophene-sulfonamide intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, depending on the reagents and conditions used.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Cyclization Reactions: Cyclization can be facilitated by using dehydrating agents or catalysts under reflux conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.

    Cyclization Reactions: Products include more complex heterocyclic compounds.

Scientific Research Applications

3-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

    Materials Science: The compound’s unique structure makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur and nitrogen-containing heterocycles.

    Industrial Applications: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, while the thiophene ring can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    3-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.

    3-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

Uniqueness

The uniqueness of 3-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the oxadiazole and thiophene rings, along with the sulfonamide group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O3S2/c1-5(8-11-6(2)12-16-8)13-18(14,15)9-7(10)3-4-17-9/h3-5,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYPWZCOYJDLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)NS(=O)(=O)C2=C(C=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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